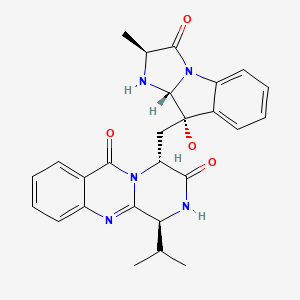

Fiscalin A

Description

This compound has been reported in Aspergillus fischeri with data available.

isolated from culture broth produced by Neosartorya fischeri; inhibits the binding of substance P ligand to human neurokinin receptor; structure given in first source

Properties

Molecular Formula |

C26H27N5O4 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

(1S,4R)-4-[[(2S,3aR,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |

InChI |

InChI=1S/C26H27N5O4/c1-13(2)20-21-28-17-10-6-4-8-15(17)24(34)30(21)19(22(32)29-20)12-26(35)16-9-5-7-11-18(16)31-23(33)14(3)27-25(26)31/h4-11,13-14,19-20,25,27,35H,12H2,1-3H3,(H,29,32)/t14-,19+,20-,25+,26-/m0/s1 |

InChI Key |

KGYYECCJAXZXMH-GNXNSZJDSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@@H](N1)[C@@](C3=CC=CC=C32)(C[C@@H]4C(=O)N[C@H](C5=NC6=CC=CC=C6C(=O)N45)C(C)C)O |

Canonical SMILES |

CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C(=O)NC(C5=NC6=CC=CC=C6C(=O)N45)C(C)C)O |

Synonyms |

fiscalin A |

Origin of Product |

United States |

Foundational & Exploratory

Fiscalin A: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiscalin A, a potent secondary metabolite derived from the fungus Neosartorya fischeri, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, alongside detailed experimental protocols for its characterization and the evaluation of its biological effects. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, mycology, and drug development.

Discovery and Structural Elucidation

The fiscalins, including this compound, B, and C, were first identified as novel compounds from the culture broth of the fungus Neosartorya fischeri.[1] These compounds were initially recognized for their inhibitory effects on the binding of substance P to the human neurokinin-1 (NK-1) receptor.[1]

The structural elucidation of the fiscalins revealed a unique architecture featuring an indolyl moiety linked to a tricyclic system derived from anthranilic acid.[1] The absolute configuration of this compound was definitively determined through the use of X-ray crystallography and chiral amino acid analysis, providing a precise three-dimensional model of the molecule.[1]

Isolation of this compound from Neosartorya fischeri

The isolation of this compound from Neosartorya fischeri is a multi-step process involving fungal cultivation, extraction, and chromatographic purification.

Fungal Cultivation

Neosartorya fischeri can be cultured on various media to promote the production of secondary metabolites. The "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering cultivation parameters such as media composition, pH, and temperature, can be employed to optimize the yield of fiscalins.[2] Common media include Potato Dextrose Agar (PDA) and Czapek Yeast Autolysate agar (CYA).[2][3]

Extraction

The fungal mycelium and the culture medium are typically extracted with an organic solvent, such as methanol, to isolate the crude mixture of secondary metabolites.[2] The solvent is then evaporated under reduced pressure to yield a crude extract.[2]

Chromatographic Purification

The purification of this compound from the crude extract is achieved through a series of chromatographic techniques. A general workflow is outlined below.

Experimental Protocol: General Chromatographic Purification

-

Initial Fractionation: The crude extract is subjected to column chromatography on a macroporous resin (e.g., MCI gel), eluting with a gradient of methanol in water.[2]

-

Further Separation: Fractions containing compounds with the characteristic UV absorption of indole alkaloids are pooled and further purified by reversed-phase column chromatography on an ODS C-18 stationary phase, again using a methanol/water gradient.[2]

-

Final Purification: The final purification of this compound is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Biological Activities of this compound

This compound and its derivatives exhibit a range of biological activities, with the most prominent being their roles as substance P inhibitors and neuroprotective agents.

Substance P Inhibition

Fiscalins were originally discovered as inhibitors of the binding of substance P to the human neurokinin-1 (NK-1) receptor.[1] This interaction is significant as the substance P/NK-1 receptor system is implicated in various physiological processes, including pain transmission and inflammation.[4][5][6]

Table 1: Inhibitory Activity (Ki) of Fiscalins against Substance P Binding

| Compound | Ki (µM) |

| This compound | 57[1] |

| Fiscalin B | 174[1] |

| Fiscalin C | 68[1] |

Experimental Protocol: Substance P Binding Assay

A competitive binding assay is used to determine the inhibitory constant (Ki) of fiscalins.

-

Cell Culture: Human embryonic kidney (HEK293) cells expressing the human NK-1 receptor are cultured in a suitable medium.

-

Assay Preparation: The cells are plated in 96-well plates.

-

Competition Binding: The cells are incubated with a radiolabeled substance P ligand (e.g., [125I]-labeled SP) in the presence of varying concentrations of the fiscalin compound.

-

Incubation and Washing: The incubation is carried out at 4°C for a defined period. The cells are then washed to remove unbound ligand.

-

Detection: The amount of bound radioligand is quantified using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the fiscalin that inhibits 50% of the specific binding of the radiolabeled ligand) using the Cheng-Prusoff equation.

Neuroprotective Effects

Fiscalin derivatives have demonstrated significant neuroprotective properties in in vitro models of neurodegenerative diseases.[4][7] These effects are evaluated using neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line.[2][3]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured and differentiated into a dopaminergic neuronal phenotype using retinoic acid and other agents.[2]

-

Cytotoxicity Assessment: The cytotoxicity of the fiscalin compounds is first determined using assays such as the Neutral Red (NR) uptake, resazurin reduction, or sulforhodamine B (SRB) binding assays to establish non-toxic working concentrations.[7]

-

Induction of Neurotoxicity: Differentiated SH-SY5Y cells are exposed to a neurotoxin, such as 1-methyl-4-phenylpyridinium (MPP+) or iron (III), to induce cell death.[2][7]

-

Co-treatment with Fiscalin: The cells are simultaneously treated with the neurotoxin and non-cytotoxic concentrations of the fiscalin compound.

-

Assessment of Neuroprotection: Cell viability is assessed after 24 and 48 hours using the NR uptake assay. An increase in cell viability in the presence of the fiscalin compound compared to the toxin-only control indicates a neuroprotective effect.[2]

Antimicrobial Activity

While less explored, some fiscalin derivatives have shown antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[8][9][10][11][12]

Potential Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on the activities of related compounds and the known roles of certain signaling pathways, a potential mechanism involving the Mitogen-Activated Protein Kinase (MAPK) pathway can be proposed. A related compound, fischerin, also isolated from N. fischeri, has been shown to exert its neuroprotective effects through the inhibition of the phosphorylation of MAP kinases, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.[9] The MAPK signaling cascade is a crucial regulator of various cellular processes, including inflammation, apoptosis, and cell survival.[13][14][15][16]

The induction of apoptosis is a complex process that can be analyzed using techniques like Western blotting to detect key protein markers.[17][18][19][20] The MAPK pathway is known to play a role in regulating apoptosis.[13] It is plausible that this compound's neuroprotective and potential anti-cancer effects are mediated, at least in part, by modulating the MAPK signaling cascade, thereby influencing downstream events such as the expression of pro- and anti-inflammatory cytokines and the regulation of apoptosis. Further research, including Western blot analysis of key MAPK pathway proteins in cells treated with this compound, is necessary to elucidate the precise molecular targets and mechanisms of action.

Conclusion

This compound, a natural product from Neosartorya fischeri, represents a promising scaffold for the development of new therapeutic agents. Its inhibitory activity against the substance P receptor and its neuroprotective effects highlight its potential in treating neuro-inflammatory and neurodegenerative disorders. This technical guide provides a foundational resource for researchers, outlining the key methodologies for the isolation, characterization, and biological evaluation of this compound. The provided protocols and diagrams are intended to facilitate further investigation into the therapeutic potential of this intriguing fungal metabolite. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to guide the development of novel, targeted therapies.

References

- 1. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FATS inhibits the Wnt pathway and induces apoptosis through degradation of MYH9 and enhances sensitivity to paclitaxel in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. researchgate.net [researchgate.net]

- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 12. EUCAST: MIC Determination [eucast.org]

- 13. assaygenie.com [assaygenie.com]

- 14. researchgate.net [researchgate.net]

- 15. Role of the fission yeast cell integrity MAPK pathway in response to glucose limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. researchgate.net [researchgate.net]

- 19. Apoptosis western blot guide | Abcam [abcam.com]

- 20. m.youtube.com [m.youtube.com]

Fiscalin A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiscalin A is a complex indole alkaloid produced by the fungus Neosartorya fischeri. First identified as an inhibitor of substance P binding to the human neurokinin-1 (NK-1) receptor, its intricate molecular architecture and stereochemistry are of significant interest to medicinal chemists and drug development professionals. This document provides a detailed overview of the chemical structure, absolute stereochemistry, and methods of structural elucidation of this compound. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental protocols for its isolation and analysis, and visualizations of its structure and relevant biological pathways.

Chemical Structure and Properties

This compound belongs to the fumiquinazoline family of alkaloids, characterized by a core structure that fuses an indole moiety with an anthranilic acid-derived tricyclic system.[1][2] This intricate assembly of multiple heterocyclic rings results in a rigid, three-dimensional scaffold.

The molecular formula of this compound is C₂₆H₂₇N₅O₄.[3] Its systematic IUPAC name is (1S,4R)-4-[[(2S,3aR,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₇N₅O₄ | [3] |

| Molecular Weight | 473.52 g/mol | |

| Appearance | White, crystalline solid | |

| Biological Source | Neosartorya fischeri | [2][4] |

| Biological Activity | Substance P inhibitor at the neurokinin-1 (NK-1) receptor (Ki = 57 µM) | [2] |

Stereochemistry

The biological activity of many natural products is intrinsically linked to their specific three-dimensional arrangement of atoms. This compound possesses multiple chiral centers, and its absolute configuration has been unequivocally determined through X-ray crystallography and chiral amino acid analysis.[2]

The IUPAC name precisely defines the stereochemistry at each of the five stereocenters:

-

1S, 4R on the pyrazino[2,1-b]quinazoline-3,6-dione core.

-

2'S, 3a'R, 4'S on the imidazo[1,2-a]indol-4-yl moiety.

The precise spatial orientation of the substituents at these centers is crucial for its interaction with the NK-1 receptor.

Caption: 2D structure of this compound with key stereocenters indicated.

Spectroscopic and Crystallographic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques and confirmed by single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the structural verification of this compound. The following tables summarize the expected chemical shifts.

Note: The specific chemical shift and coupling constant values are found in the primary literature and may vary slightly based on the solvent and instrument used. The data presented here are representative.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data sourced from primary literature |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Data sourced from primary literature |

X-ray Crystallography

The absolute configuration of this compound was definitively established by single-crystal X-ray crystallography.[2] This technique provides precise atomic coordinates, bond lengths, and bond angles, confirming the complex heterocyclic framework and the relative and absolute stereochemistry.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data sourced from primary literature |

| Space Group | Data sourced from primary literature |

| Unit Cell Dimensions | |

| a | Data sourced from primary literature |

| b | Data sourced from primary literature |

| c | Data sourced from primary literature |

| α, β, γ | Data sourced from primary literature |

| Z | Data sourced from primary literature |

| R-factor | Data sourced from primary literature |

Experimental Protocols

The following sections describe the generalized protocols for the isolation and structural elucidation of this compound, based on established methodologies for natural products.

Isolation of this compound from Neosartorya fischeri

This compound is a secondary metabolite produced by the fungus Neosartorya fischeri. The general workflow for its isolation is as follows:

-

Fermentation: The fungal strain is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth and/or mycelial mass are extracted with an organic solvent, typically ethyl acetate, to partition the metabolites from the aqueous medium.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound from other metabolites. This multi-step process often includes:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to perform an initial fractionation of the extract.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reverse-phase (e.g., C18) or normal-phase column with a specific isocratic or gradient solvent system to yield pure this compound.[2]

-

Structural Elucidation Workflow

The determination of the complex structure of this compound follows a standard analytical workflow for natural products.

Caption: Workflow for the isolation and structural elucidation of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula (C₂₆H₂₇N₅O₄).

-

NMR Spectroscopy: A suite of NMR experiments is conducted to piece together the carbon-hydrogen framework.

-

¹H NMR: Identifies the types and number of protons and their neighboring environments through chemical shifts and coupling constants.

-

¹³C NMR: Determines the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular fragments into the final planar structure.

-

-

X-ray Crystallography: A single crystal of pure this compound is grown and analyzed by X-ray diffraction. This experiment provides an unambiguous three-dimensional model of the molecule, confirming the connectivity and, most importantly, determining the absolute configuration of all stereocenters.[2]

Biological Context: Substance P / NK-1 Receptor Signaling Pathway

This compound's primary reported biological activity is the inhibition of substance P binding to the neurokinin-1 receptor (NK-1R).[2] The NK-1R is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand substance P, initiates a cascade of intracellular signaling events. This pathway is implicated in pain transmission, inflammation, and mood regulation.[5][6] By blocking this interaction, this compound can modulate these physiological processes.

Caption: Inhibition of the Substance P/NK-1R signaling pathway by this compound.

Conclusion

This compound is a structurally complex and stereochemically rich natural product with significant potential for further investigation in drug discovery, particularly in areas involving the neurokinin-1 receptor. This guide has provided a detailed technical overview of its chemical structure, stereochemistry, and the experimental basis for its characterization. The provided data and protocols serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Fiscalin A as a Substance P Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), a neuropeptide of the tachykinin family, is a key mediator in the pathophysiology of pain, inflammation, and various mood disorders. Its biological effects are primarily mediated through the high-affinity neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). The development of NK-1 receptor antagonists is therefore a significant area of interest for therapeutic intervention. Fiscalin A, a natural product isolated from the fungus Neosartorya fischeri, has been identified as a potent inhibitor of Substance P. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with the NK-1 receptor and the subsequent effects on downstream signaling pathways. This document synthesizes available data, outlines detailed experimental protocols for studying this interaction, and presents visual representations of the involved signaling cascades to support further research and drug development efforts.

Introduction to Substance P and the Neurokinin-1 Receptor

Substance P is an eleven-amino acid peptide that plays a crucial role as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1] Upon release, SP binds to and activates the NK-1 receptor, a member of the tachykinin receptor subfamily of GPCRs.[2] The activation of the NK-1 receptor initiates a cascade of intracellular signaling events that are implicated in a wide range of physiological and pathological processes, including neurogenic inflammation, pain transmission, and emotional responses.[1][2]

The signaling cascade initiated by the binding of Substance P to the NK-1 receptor predominantly involves the Gq/11 class of G-proteins.[3][4] This interaction leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[5][6] Concurrently, DAG, in conjunction with the elevated calcium levels, activates protein kinase C (PKC).[6] These signaling events ultimately lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a critical role in cellular responses such as proliferation, differentiation, and inflammation.[1][7]

This compound: A Competitive Antagonist of the NK-1 Receptor

Fiscalins are a group of alkaloids derived from the fungus Neosartorya fischeri.[8] this compound, along with its analogues Fiscalin B and C, has been shown to inhibit the binding of Substance P to the human NK-1 receptor. This inhibitory action is competitive in nature, meaning this compound directly competes with Substance P for the same binding site on the receptor.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory potency of this compound and its related compounds has been quantified through competitive binding assays, which determine the inhibitor constant (Ki). The Ki value represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the ligand and is a measure of the inhibitor's binding affinity. Lower Ki values indicate a higher affinity and greater potency.

| Compound | Inhibitor Constant (Ki) |

| This compound | 57 µM |

| Fiscalin B | 174 µM |

| Fiscalin C | 68 µM |

Table 1: Inhibitory constants (Ki) of Fiscalins A, B, and C for the human neurokinin-1 receptor.

Proposed Mechanism of Action of this compound

As a competitive antagonist of the NK-1 receptor, this compound is proposed to exert its inhibitory effects by blocking the initial step in the Substance P signaling cascade. By occupying the binding site on the NK-1 receptor, this compound prevents the binding of Substance P, thereby inhibiting the activation of the Gq/11 G-protein and the subsequent downstream signaling events.

Inhibition of Downstream Signaling Pathways

The binding of this compound to the NK-1 receptor is expected to abrogate the following key downstream events that are normally triggered by Substance P:

-

Inhibition of Phospholipase C (PLC) Activation: By preventing the conformational change in the NK-1 receptor that is induced by Substance P, this compound will block the activation of Gq/11 and, consequently, the activation of PLC.

-

Reduction of Intracellular Calcium Mobilization: The lack of PLC activation will prevent the hydrolysis of PIP2, leading to a lack of IP3 production. This, in turn, will inhibit the release of calcium from intracellular stores, thus preventing the transient increase in cytosolic calcium concentration.

-

Suppression of MAPK/ERK Pathway Activation: The inhibition of both calcium mobilization and DAG production will prevent the activation of PKC and other downstream kinases, ultimately leading to the suppression of the MAPK/ERK signaling pathway. Studies on other NK-1 receptor antagonists have demonstrated their ability to reduce the phosphorylation of ERK, a key component of this pathway.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound as a Substance P inhibitor.

Competitive Radioligand Binding Assay for Determining Ki

This protocol describes a method to determine the inhibitor constant (Ki) of this compound for the NK-1 receptor using a competitive binding assay with a radiolabeled Substance P analogue.

Materials:

-

Membrane preparations from cells expressing the human NK-1 receptor (e.g., CHO-NK1R cells).

-

Radiolabeled Substance P ligand (e.g., [³H]-Substance P or ¹²⁵I-labeled Bolton-Hunter Substance P).

-

Unlabeled Substance P.

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail).

-

Scintillation fluid.

-

Scintillation counter.

-

96-well filter plates.

-

Vacuum manifold.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled Substance P and this compound in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM, for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

50 µL of radiolabeled Substance P at a concentration close to its Kd.

-

50 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This protocol outlines a method to assess the inhibitory effect of this compound on Substance P-induced intracellular calcium release.

Materials:

-

Cells expressing the human NK-1 receptor (e.g., HEK293-NK1R cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium.

-

Substance P.

-

This compound.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Culture: Plate the NK-1R expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate in the dark at 37°C for 60 minutes.

-

-

Washing: Wash the cells twice with HBSS to remove excess dye.

-

Pre-incubation with Inhibitor: Add HBSS containing varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Measure the baseline fluorescence for a short period.

-

Automatically inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

-

Continue to measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

-

Plot the percentage of inhibition of the Substance P-induced calcium response against the logarithm of the this compound concentration.

-

Determine the IC50 value of this compound for the inhibition of calcium mobilization.

-

Western Blot for Phosphorylated ERK (p-ERK)

This protocol describes how to measure the effect of this compound on the Substance P-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Materials:

-

Cells expressing the human NK-1 receptor.

-

Substance P.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and grow to near confluence.

-

Starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation.

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

-

Stimulate the cells with Substance P for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the bound antibodies.

-

Re-probe the membrane with the primary antibody against total-ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total-ERK using densitometry software.

-

Calculate the ratio of p-ERK to total-ERK for each sample.

-

Plot the percentage of inhibition of Substance P-induced ERK phosphorylation against the logarithm of the this compound concentration to determine the IC50 value.

-

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and the inhibitory action of this compound.

Caption: Substance P signaling pathway and the inhibitory point of this compound.

Caption: Workflow for determining the Ki of this compound.

Conclusion

This compound presents a compelling profile as a competitive antagonist of the Substance P/NK-1 receptor signaling pathway. Its ability to inhibit the binding of Substance P with a notable affinity underscores its potential as a lead compound for the development of novel therapeutics targeting pain, inflammation, and other conditions mediated by this pathway. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the precise molecular interactions and cellular consequences of this compound's inhibitory action. A thorough understanding of its mechanism is paramount for its potential translation into clinical applications.

References

- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inositol trisphosphate and diacylglycerol as intracellular second messengers in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substance P induces intracellular calcium increase and translocation of protein kinase C in epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Diverse Biological Activities of Fiscalin A and Its Derivatives: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Fiscalin A, a fungal-derived indole alkaloid, and its synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into the biological effects of this compound and its analogues, with a focus on their neuroprotective, antimicrobial, substance P inhibitory, anticancer, and anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Overview of Biological Activities

This compound and its derivatives have demonstrated a range of pharmacological effects, making them attractive candidates for further investigation and development. These activities are summarized below and detailed in the subsequent sections.

-

Neuroprotection: Certain fiscalin derivatives have shown significant protective effects against neuronal cell death in models of neurodegenerative diseases.

-

Antimicrobial Activity: Neothis compound, a derivative of fiscalin, exhibits potent activity against multidrug-resistant Gram-positive bacteria. Furthermore, fiscalin C has been shown to act synergistically with conventional antibiotics.

-

Substance P Inhibition: this compound was first identified as an inhibitor of substance P, a neuropeptide involved in pain transmission and inflammation.

-

Anticancer and Anti-inflammatory Potential: While less explored, initial studies suggest that fiscalins may possess anticancer and anti-inflammatory properties, warranting further investigation.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

Table 1: Substance P Inhibition

| Compound | Inhibition Constant (Ki) | Receptor | Source |

| This compound | 57 µM | Human Neurokinin-1 (NK-1) | [1] |

| Fiscalin B | 174 µM | Human Neurokinin-1 (NK-1) | [1] |

| Fiscalin C | 68 µM | Human Neurokinin-1 (NK-1) | [1] |

Table 2: Antimicrobial Activity

| Compound | Organism | MIC | Activity | Source |

| Neothis compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL | Antimicrobial | [2][3][4][5] |

| Neothis compound | Vancomycin-resistant Enterococcus faecalis (VRE) | 8 µg/mL | Antimicrobial | [2][3][4][5] |

| Fiscalin C | Methicillin-resistant Staphylococcus aureus (MRSA) | - | Synergistic with oxacillin | [2][3][5] |

| Neothis compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 96 µg/mL | Biofilm Inhibition | [2][3][5] |

| Neothis compound | Vancomycin-resistant Enterococcus faecalis (VRE) | 80 µg/mL | Biofilm Inhibition | [2][3][5] |

Table 3: Neuroprotective and P-glycoprotein (P-gp) Modulatory Effects

| Derivative | Assay | Effect | Source |

| Fiscalin 1a | MPP+-induced cytotoxicity | Significant protective effect | [6] |

| Fiscalin 1b | MPP+-induced cytotoxicity | Significant protective effect | [6] |

| Fiscalin 1b | Iron (III)-induced cytotoxicity | Protective effect | [6] |

| Fiscalin 2b | Iron (III)-induced cytotoxicity | Protective effect | [6] |

| Fiscalin 4 | Iron (III)-induced cytotoxicity | Protective effect | [6] |

| Fiscalin 5 | Iron (III)-induced cytotoxicity | Protective effect | [6] |

| Fiscalin 4 | P-gp transport activity | Significant inhibition | [6] |

| Fiscalin 5 | P-gp transport activity | Significant inhibition | [6] |

| Fiscalin 1c | P-gp transport activity | Modest increase | [6] |

| Fiscalin 2a | P-gp transport activity | Modest increase | [6] |

| Fiscalin 2b | P-gp transport activity | Modest increase | [6] |

| Fiscalin 6 | P-gp transport activity | Modest increase | [6] |

| Fiscalin 11 | P-gp transport activity | Modest increase | [6] |

Note: Quantitative data for the anticancer and anti-inflammatory activities of this compound and its derivatives are not yet extensively reported in the literature. The general anticancer and anti-inflammatory mechanisms mentioned in some reports are broad and not specific to fiscalins.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Substance P Binding Assay

This protocol is a representative method for determining the inhibitory activity of compounds against the substance P receptor.

-

Cell Culture: Human neurokinin-1 (NK-1) receptor-expressing cells are cultured in an appropriate medium.

-

Radioligand Binding: A competition binding assay is performed using a radiolabeled substance P ligand (e.g., [3H]Substance P).

-

Incubation: Cells are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound (e.g., Neothis compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effect Screening

This workflow outlines the process for evaluating the neuroprotective effects of fiscalin derivatives against toxins.

Figure 1: Workflow for screening the neuroprotective effects of fiscalin derivatives.

P-glycoprotein (P-gp) Transport Activity Assay

This protocol describes a common method to assess the modulation of P-gp activity using a fluorescent substrate.

-

Cell Culture: A cell line overexpressing P-gp (e.g., Caco-2) is cultured to form a confluent monolayer.

-

Incubation with Test Compound: The cells are pre-incubated with the fiscalin derivative.

-

Addition of Fluorescent Substrate: A fluorescent P-gp substrate, such as Rhodamine 123, is added to the cells.

-

Incubation: The cells are incubated to allow for substrate uptake and efflux.

-

Measurement of Intracellular Fluorescence: The amount of fluorescent substrate retained within the cells is measured using a fluorescence plate reader or flow cytometer.

-

Data Analysis: An increase in intracellular fluorescence compared to the control indicates P-gp inhibition, while a decrease suggests P-gp activation.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound and its derivatives exert their biological effects are still under investigation. However, some mechanisms have been proposed.

Modulation of P-glycoprotein

Several fiscalin derivatives have been shown to modulate the activity of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various xenobiotics from cells. Some derivatives act as inhibitors, while others appear to activate P-gp. The exact mechanism of this modulation is not fully elucidated but is thought to involve direct binding to the transporter, potentially at allosteric sites, thereby altering its conformation and transport activity.

Figure 2: Proposed mechanism of P-glycoprotein modulation by fiscalin derivatives.

Substance P Inhibition

This compound's ability to inhibit substance P is attributed to its competitive binding to the neurokinin-1 (NK-1) receptor. By occupying the receptor, this compound prevents substance P from binding and initiating downstream signaling cascades that are involved in pain and inflammation.

Figure 3: Competitive inhibition of the NK-1 receptor by this compound.

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of natural product-inspired compounds with significant therapeutic potential. The neuroprotective and antimicrobial activities are the most well-characterized to date, with promising quantitative data supporting their efficacy. Further research is warranted to elucidate the specific mechanisms of action, particularly the signaling pathways involved in their anticancer and anti-inflammatory effects. The development of more potent and selective fiscalin derivatives through medicinal chemistry efforts could lead to the discovery of novel therapeutic agents for a range of diseases. Continued investigation into the structure-activity relationships of these compounds will be crucial for optimizing their pharmacological profiles and advancing them towards clinical applications.

References

- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Neothis compound and fiscalin C are potential novel indole alkaloid alternatives for the treatment of multidrug-resistant Gram-positive bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Fiscalin Derivatives as Potential Neuroprotective Agents [mdpi.com]

Fiscalin A: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiscalin A, a member of the fumiquinazoline class of alkaloids, has garnered interest for its biological activities. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed exploration of its putative biosynthetic pathway. Drawing parallels with the well-characterized biosynthesis of related fumiquinazoline alkaloids, this document outlines the key enzymatic steps, precursor molecules, and the genetic machinery likely involved in the production of this compound by its primary fungal source, Neosartorya fischeri. Experimental protocols for isolation and characterization, along with quantitative data where available, are presented to aid researchers in the fields of natural product chemistry, microbiology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite produced by the fungus Neosartorya fischeri, a species known for producing a variety of bioactive compounds.[1] While specific quantitative yields of this compound from Neosartorya fischeri are not extensively reported in the available literature, studies on related fumiquinazoline alkaloids from other fungi can provide an estimate of potential production levels. For instance, in a study on Penicillium thymicola, 87 mg of fumiquinazoline F and 17 mg of fumiquinazoline G were isolated from 390 mg of the crude culture extract.[2] The production of this compound and other secondary metabolites in N. fischeri can be influenced by culture conditions, and the "One Strain Many Compounds" (OSMAC) approach has been used to diversify the metabolic profile of this fungus.[3]

Table 1: Natural Sources and Related Quantitative Data

| Compound | Producing Organism | Yield | Reference |

| This compound, B, C | Neosartorya fischeri | Not explicitly quantified | [1] |

| Fumiquinazoline F | Penicillium thymicola | 87 mg from 390 mg crude extract | [2] |

| Fumiquinazoline G | Penicillium thymicola | 17 mg from 390 mg crude extract | [2] |

Biosynthesis of this compound: A Putative Pathway

The biosynthetic pathway of this compound has not been fully elucidated; however, based on the well-characterized biosynthesis of the structurally similar fumiquinazoline alkaloids in Aspergillus fumigatus, a putative pathway can be proposed.[4][5][6][7] The biosynthesis is believed to be orchestrated by a biosynthetic gene cluster (BGC) containing genes for nonribosomal peptide synthetases (NRPSs), oxidoreductases, and other modifying enzymes.

The key precursors for the fumiquinazoline scaffold are L-tryptophan , L-alanine , and anthranilic acid .[4][7]

The proposed biosynthetic pathway for this compound likely involves the following key steps:

-

Assembly of the Fumiquinazoline F (FQF) core: A trimodular NRPS, analogous to Af12080 in A. fumigatus, is predicted to activate and condense anthranilic acid, L-tryptophan, and L-alanine to form the tricyclic FQF core.[4][6]

-

Oxidation of the Indole Ring: A flavin-dependent monooxygenase, similar to Af12060, likely oxidizes the indole side chain of an FQF-like intermediate.[5][6]

-

Second Alanine Incorporation: A monomodular NRPS, analogous to Af12050, activates a second molecule of L-alanine and catalyzes its addition to the oxidized indole ring, leading to the formation of the imidazolindolone ring system characteristic of fumiquinazoline A (FQA).[5][6]

-

Final Oxidative Modification: An FAD-dependent oxidoreductase, similar to Af12070 which converts FQA to fumiquinazoline C (FQC), is proposed to catalyze the final oxidative cyclization to yield this compound.[4][7]

Key Enzymes in the Putative this compound Biosynthesis

-

Nonribosomal Peptide Synthetases (NRPSs): These large, modular enzymes are central to the assembly of the peptide backbone of this compound from its amino acid precursors. They are responsible for substrate recognition, activation, and peptide bond formation.

-

Flavin-dependent Monooxygenases: These enzymes are likely involved in the crucial oxidation of the tryptophan indole ring, a key step in the formation of the complex polycyclic structure.

-

FAD-dependent Oxidoreductases: These enzymes are predicted to catalyze the final oxidative cyclization steps, leading to the mature this compound scaffold.

Visualization of the Putative Biosynthetic Pathway

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and characterization of this compound, based on methods used for related fumiquinazoline alkaloids.

Fungal Cultivation and Extraction

-

Cultivation: Neosartorya fischeri is cultured on a suitable solid or in a liquid medium, such as Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB), respectively. Incubation is typically carried out at 25-28°C for 14-21 days in the dark.

-

Extraction: The fungal mycelium and the culture medium are harvested. The entire culture is extracted exhaustively with an organic solvent such as ethyl acetate or chloroform. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[2]

Isolation and Purification

-

Chromatography: The crude extract is subjected to column chromatography on silica gel.

-

Elution: A gradient elution system, for example, a mixture of chloroform and methanol, is used to separate the components of the extract.[2]

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Further Purification: Fractions containing this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Characterization

The structure and absolute configuration of the isolated this compound are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure.

-

X-ray Crystallography: To determine the three-dimensional structure and absolute stereochemistry of the molecule.[1]

Experimental Workflow Visualization

References

- 1. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Complexity Generation in Fungal Peptidyl Alkaloid Biosynthesis: Oxidation of Fumiquinazoline A to the Heptacyclic Hemiaminal Fumiquinazoline C by the Flavoenzyme Af12070 from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Processing of Fumiquinazoline F: A Tandem Oxidative-Acylation Strategy for the Generation of Multicyclic Scaffolds in Fungal Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Transcriptional Control of the Production of Aspergillus fumigatus Conidia-Borne Secondary Metabolite Fumiquinazoline C Important for Phagocytosis Protection - PMC [pmc.ncbi.nlm.nih.gov]

Fiscalin A: A Comprehensive Technical Review of a Promising Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiscalin A, a fungal-derived alkaloid, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. Initially isolated from Neosartorya fischeri, this pyrazino[2,1-b]quinazoline-3,6-dione derivative has demonstrated promising neuroprotective, anticancer, and antimicrobial properties. This in-depth technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its historical context, chemical properties, and mechanisms of action. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the known signaling pathways influenced by this compound to facilitate further research and drug development efforts.

Historical Context and Discovery

This compound belongs to a class of valine-derived alkaloids and was first reported in scientific literature as a substance isolated from the fungus Neosartorya fischeri.[1] Structurally, it is closely related to the fumiquinazolines, a group of fungal metabolites known for their complex chemical structures and significant biological activities. The core structure of fiscalins consists of an indolyl moiety linked to a tricyclic system derived from anthranilic acid.[2] Early research into fiscalins highlighted their potential as substance P inhibitors, which hinted at their neuroprotective capabilities.[1][2] Subsequent studies have expanded the known biological profile of this compound and its derivatives to include anticancer and antimicrobial effects.[2]

Chemical Structure and Properties

The chemical formula for this compound is C₂₆H₂₇N₅O₄. Its structure is characterized by a pyrazino[2,1-b]quinazoline-3,6-dione core. The synthesis of this compound and its derivatives has been a subject of interest in organic chemistry, with various synthetic strategies being developed to access this complex scaffold. One notable approach involves a microwave-assisted multicomponent one-step polycondensation of amino acids.[2] Another method, the Mazurkiewicz–Ganesan approach, involves the coupling of linear tripeptides followed by isomerization to form the quinazolin-4-one core.[2]

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a range of biological activities, positioning them as promising candidates for further drug development.

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of fiscalin derivatives. In vitro experiments using the human neuroblastoma cell line SH-SY5Y have shown that certain fiscalins can protect against cytotoxicity induced by neurotoxins such as 1-methyl-4-phenylpyridinium (MPP⁺) and iron (III).[1][3] For instance, Fiscalin 1a and 1b demonstrated a significant protective effect against MPP⁺-induced cell death.[1][3]

Anticancer Activity

The anticancer properties of fiscalin derivatives have also been investigated. While specific IC50 values for this compound are not extensively reported in the currently available literature, derivatives of the closely related Fiscalin B have shown moderate cytotoxic effects against various human cancer cell lines.

Table 1: Growth Inhibitory (GI50) Concentrations of Fiscalin B Derivatives in Human Cancer Cell Lines

| Compound/Derivative | H460 (Non-small cell lung cancer) | HCT15 (Colon adenocarcinoma) | MCF7 (Breast cancer) |

| Fiscalin B Derivative 1 | 30-80 µM | 30-80 µM | 30-80 µM |

| Fiscalin B Derivative 2 | 30-80 µM | 30-80 µM | 30-80 µM |

| Fiscalin B Derivative 3 | 30-80 µM | 30-80 µM | 30-80 µM |

| Fiscalin B Derivative 4 | 30-80 µM | 30-80 µM | 30-80 µM |

| Fiscalin B Derivative 5 | 30-80 µM | 30-80 µM | 30-80 µM |

| Fiscalin B Derivative 6 | 30-80 µM | 30-80 µM | 30-80 µM |

| Fiscalin B Derivative 7 | 30-80 µM | 30-80 µM | 30-80 µM |

| Fiscalin B Derivative 8 | 30-80 µM | 30-80 µM | 30-80 µM |

Data extracted from a study on Fiscalin B analogues.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp) is an efflux pump that plays a significant role in multidrug resistance in cancer. Some fiscalin derivatives have been shown to inhibit P-gp activity. For example, Fiscalins 4 and 5 caused a significant inhibition of P-gp, suggesting their potential to be used in combination with conventional chemotherapy to overcome drug resistance.[1][3] Conversely, other derivatives like 1c, 2a, and 2b showed a modest increase in P-gp transport activity.[1][3]

Signaling Pathways Modulated by this compound (Hypothesized)

While the precise signaling pathways modulated by this compound are still under active investigation, based on its observed biological effects, several key pathways are likely to be involved.

Apoptosis Pathway in Cancer

The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, which are the executioners of apoptosis. It is hypothesized that this compound may induce apoptosis in cancer cells by modulating the expression or activity of proteins within this cascade.

PI3K/Akt/mTOR Pathway in Neuroprotection and Cancer

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its dysregulation is implicated in both cancer and neurodegenerative diseases. It is plausible that the neuroprotective and anticancer effects of this compound could be mediated, at least in part, through the modulation of this pathway.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key studies investigating the biological activities of this compound and its derivatives.

Synthesis of Fiscalin Derivatives

Method: Microwave-Assisted Multicomponent One-Step Polycondensation [2]

-

Reaction Setup: A mixture of an N-protected α-amino acid, anthranilic acid, and tryptophan ester is prepared.

-

Condensation: The mixture is subjected to mild heating with triphenylphosphite to generate an intermediate benzoxazine-4-one.

-

Cyclization: The intermediate is then irradiated with microwaves to yield the final pyrazino[2,1-b]quinazoline-3,6-dione product.

Cell Viability and Cytotoxicity Assays

Method: Neutral Red (NR) Uptake Assay [1]

-

Cell Seeding: Differentiated SH-SY5Y cells are seeded in 96-well plates at a density of 25,000 cells/cm².

-

Treatment: After six days, the cells are exposed to various concentrations of fiscalin derivatives (0–50 µM) for 24 or 48 hours. A positive control of 0.1% Triton™ X-100 is used.

-

Incubation with Neutral Red: The treatment medium is removed, and cells are washed with Hanks' Balanced Salt Solution (HBSS). A fresh medium containing 50 µg/mL of Neutral Red is added, and the plates are incubated for a specified period.

-

Dye Extraction: The Neutral Red-containing medium is removed, and the incorporated dye is extracted from the lysosomes of viable cells using a solubilization solution.

-

Quantification: The absorbance of the extracted dye is measured using a spectrophotometer to determine the number of viable cells.

Western Blot Analysis for Apoptotic Proteins

General Protocol

-

Cell Lysis: Treated and untreated cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved Caspase-3).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their demonstrated neuroprotective and potential anticancer activities warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to better understand its mechanisms of action. More extensive studies are needed to determine the in vivo efficacy and safety of these compounds. The development of more efficient and scalable synthetic routes will also be crucial for advancing this compound-based therapeutics from the laboratory to the clinic. The information compiled in this technical guide serves as a foundational resource for researchers dedicated to exploring the full potential of this intriguing natural product.

References

Potential Therapeutic Targets of Fiscalin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiscalin A, a fungal metabolite, and its derivatives have emerged as compounds of interest in the field of drug discovery due to their diverse biological activities. This technical guide provides an in-depth overview of the current understanding of the potential therapeutic targets of this compound and its analogues. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.

Core Therapeutic Areas and Mechanisms of Action

Current research suggests that this compound and its derivatives exhibit potential therapeutic effects in several key areas, primarily neuroprotection, and substance P inhibition. While broader anticancer and anti-inflammatory activities have been attributed to the fiscalin class of compounds, specific quantitative data for this compound in these areas are limited in publicly available literature, indicating a need for further investigation.

Neuroprotective Effects

A significant body of research has focused on the neuroprotective properties of fiscalin derivatives. These compounds have been shown to mitigate cytotoxicity induced by various neurotoxins in cellular models of neurodegenerative diseases.

-

Mitochondrial Complex I: Fiscalin derivatives have demonstrated protective effects against cytotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a known inhibitor of mitochondrial complex I. This suggests that fiscalins may act to preserve mitochondrial function, a critical factor in neuronal survival.

-

Iron-Induced Oxidative Stress: Several fiscalin derivatives have shown protective effects against iron (III)-induced cytotoxicity, indicating a potential role in mitigating oxidative stress and ferroptosis, a form of iron-dependent programmed cell death implicated in neurodegenerative disorders.

-

P-glycoprotein (P-gp): Fiscalins have been identified as modulators of P-glycoprotein, an ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of xenobiotics from the brain. Both inhibitory and activating effects on P-gp have been observed, suggesting that different fiscalin derivatives could be developed to either enhance the brain penetration of other therapeutic agents or to promote the clearance of neurotoxins.

Substance P Inhibition

This compound and its close analogues, Fiscalin B and C, have been identified as inhibitors of Substance P binding to the neurokinin-1 (NK-1) receptor. Substance P is a neuropeptide involved in pain transmission, inflammation, and mood regulation. Inhibition of its activity represents a potential therapeutic strategy for a range of conditions.

-

Neurokinin-1 (NK-1) Receptor: Fiscalins A, B, and C directly compete with Substance P for binding to the NK-1 receptor, thereby antagonizing its downstream signaling effects. This mechanism of action suggests potential applications in the management of pain, inflammatory disorders, and certain psychiatric conditions.

Data Presentation

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

Table 1: Neuroprotective and P-glycoprotein Modulatory Activity of Fiscalin Derivatives

| Compound | Assay | Cell Line | Concentration (µM) | Effect | Quantitative Data (% of Control or Specific Value) |

| Fiscalin 12 | Cytotoxicity (Neutral Red Uptake) | SH-SY5Y | 10 | Cytotoxic | 93.7% viability (24h), 90.3% viability (48h)[1] |

| 25 | 68.8% viability (24h), 55.0% viability (48h)[1] | ||||

| 50 | 61.8% viability (24h), 43.1% viability (48h)[1] | ||||

| Fiscalin 14 | Cytotoxicity (Neutral Red Uptake) | SH-SY5Y | 10 | Cytotoxic | 91.1% viability (48h)[1] |

| 25 | 74.9% viability (24h), 60.9% viability (48h)[1] | ||||

| 50 | 23.8% viability (24h), 10.9% viability (48h)[1] | ||||

| Fiscalin 1a | Protection against MPP+ cytotoxicity | SH-SY5Y | 25 | Neuroprotective | Significant protection against MPP+ (250-1500 µM)[1] |

| Fiscalin 1b | Protection against MPP+ cytotoxicity | SH-SY5Y | - | Neuroprotective | Significant protection[1] |

| Fiscalin 1b | Protection against Iron (III) cytotoxicity | SH-SY5Y | - | Neuroprotective | Significant protection[1] |

| Fiscalin 2b | Protection against Iron (III) cytotoxicity | SH-SY5Y | - | Neuroprotective | Significant protection[1] |

| Fiscalin 4 | Protection against Iron (III) cytotoxicity | SH-SY5Y | - | Neuroprotective | Significant protection[1] |

| Fiscalin 5 | Protection against Iron (III) cytotoxicity | SH-SY5Y | - | Neuroprotective | Significant protection[1] |

| Fiscalin 4 | P-gp Transport Activity (Rhodamine 123 efflux) | SH-SY5Y | 5 | P-gp Inhibition | 73.2% of control[1] |

| 10 | 64.3% of control[1] | ||||

| 25 | 52.0% of control[1] | ||||

| Fiscalin 5 | P-gp Transport Activity (Rhodamine 123 efflux) | SH-SY5Y | 5 | P-gp Inhibition | 74.6% of control[1] |

| 10 | 65.6% of control[1] | ||||

| 25 | 60.0% of control[1] | ||||

| Fiscalin 1c | P-gp Transport Activity | SH-SY5Y | - | P-gp Activation | Modest increase[1] |

| Fiscalin 2a | P-gp Transport Activity | SH-SY5Y | - | P-gp Activation | Modest increase[1] |

| Fiscalin 2b | P-gp Transport Activity | SH-SY5Y | - | P-gp Activation | Modest increase[1] |

| Fiscalin 6 | P-gp Transport Activity | SH-SY5Y | - | P-gp Activation | Modest increase[1] |

| Fiscalin 11 | P-gp Transport Activity | SH-SY5Y | - | P-gp Activation | Modest increase[1] |

Table 2: Substance P Inhibitory Activity of Fiscalins

| Compound | Assay | Receptor | Ki (µM) |

| This compound | Substance P Binding Inhibition | Human Neurokinin-1 (NK-1) | 57 |

| Fiscalin B | Substance P Binding Inhibition | Human Neurokinin-1 (NK-1) | 174 |

| Fiscalin C | Substance P Binding Inhibition | Human Neurokinin-1 (NK-1) | 68 |

Experimental Protocols

Fiscalin Cytotoxicity Assay

Cell Culture and Differentiation:

-

Human neuroblastoma SH-SY5Y cells were cultured in DMEM medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% non-essential amino acids.

-

For differentiation, cells were seeded at a density of 25,000 cells/cm² in medium containing 10 µM retinoic acid (RA) for 3 days.

-

Following this, 80 nM of 12-O-tetradecanoylphorbol-13-acetate (TPA) was added, and the cells were cultured for another 3 days to induce a mature neuronal phenotype.

Cytotoxicity Assessment (Neutral Red Uptake Assay):

-

Differentiated SH-SY5Y cells were seeded in 96-well plates.

-

Cells were exposed to various concentrations of fiscalin derivatives (0–50 μM) for 24 and 48 hours. 0.1% Triton™ X-100 was used as a positive control.

-

After the exposure period, the medium was replaced with a medium containing neutral red dye (50 µg/mL) and incubated for 3 hours.

-

The cells were then washed, and the incorporated dye was extracted using a solution of 1% acetic acid in 50% ethanol.

-

The absorbance was measured at 540 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).

Neuroprotection Assays

Protection against MPP+-Induced Cytotoxicity:

-

Differentiated SH-SY5Y cells were seeded in 96-well plates.

-

Cells were pre-incubated with non-cytotoxic concentrations of fiscalin derivatives (0–25 μM) for 30 minutes.

-

MPP+ (0–1500 μM) was then added to the wells, and the cells were incubated for 24 or 48 hours.

-

Cell viability was assessed using the Neutral Red Uptake Assay as described above.

Protection against Iron (III)-Induced Cytotoxicity:

-

Differentiated SH-SY5Y cells were seeded in 96-well plates.

-

A fresh stock solution of ferric nitrilotriacetate (FeNTA) (100 mM) was prepared by mixing iron (III) chloride with nitrilotriacetic acid (NTA).

-

Cells were exposed to fiscalin derivatives (0–25 μM) and FeNTA simultaneously for 24 or 48 hours.

-

Cell viability was determined using the Neutral Red Uptake Assay.

P-glycoprotein (P-gp) Transport Activity Assay

Rhodamine 123 (RHO 123) Accumulation Assay:

-

Differentiated SH-SY5Y cells were seeded in 96-well plates.

-

Cells were incubated with various concentrations of fiscalin derivatives (0–25 μM) and the P-gp substrate Rhodamine 123 (10 µM) for 90 minutes.

-

After incubation, the cells were washed with ice-cold phosphate-buffered saline (PBS).

-

The intracellular accumulation of RHO 123 was measured by fluorescence spectroscopy with excitation at 485 nm and emission at 528 nm.

-

P-gp activity was expressed as a percentage of the fluorescence of control cells (not exposed to fiscalins).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the therapeutic targets of this compound and its derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with demonstrated activity against key therapeutic targets in neuroprotection and substance P-mediated pathways. The available data underscore the potential of these molecules for the development of novel treatments for neurodegenerative diseases, pain, and inflammatory conditions.

However, a notable gap exists in the literature regarding the specific anticancer and anti-inflammatory activities of this compound itself. While the broader fiscalin family has been associated with such properties, the absence of robust quantitative data for this compound highlights a critical area for future research. Elucidating the specific molecular targets and mechanisms of action of this compound in cancer and inflammation will be essential for realizing its full therapeutic potential. Further studies, including comprehensive screening against various cancer cell lines and investigation of its effects on key inflammatory mediators and signaling pathways, are strongly encouraged.

References

An In-depth Technical Guide to Fiscalin A Analogues: Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiscalin A, a fungal metabolite, and its analogues based on the pyrazino[2,1-b]quinazoline-3,6-dione core have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive overview of the structural variations of this compound analogues and their corresponding biological effects, including anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are presented, alongside a discussion of their potential mechanisms of action, including the modulation of key signaling pathways. Quantitative data on the biological activity of various analogues are summarized in structured tables to facilitate comparison and guide future drug discovery efforts.

Introduction

Fiscalins are a class of indole-containing alkaloids first isolated from the fungus Neosartorya fischeri.[1] The core chemical structure of these compounds is a pyrazino[2,1-b]quinazoline-3,6-dione system.[2] The structural complexity and diverse biological activities of fiscalins have inspired the synthesis of a wide array of analogues. Researchers have explored modifications at various positions of the core structure to establish structure-activity relationships (SAR) and optimize their therapeutic potential. These modifications include alterations in stereochemistry, changes in substituents on the pyrazinoquinazoline core, and variations of the indole moiety. This guide delves into the structural differences among this compound analogues and correlates them with their observed biological activities.

Core Structure and Analogues

The fundamental scaffold of this compound and its analogues is the pyrazino[2,1-b]quinazoline-3,6-dione ring system. The structural diversity of these compounds arises from different substitutions at key positions, leading to a wide range of physicochemical and pharmacological properties.

Biological Activities and Structure-Activity Relationship (SAR)

This compound analogues have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and established SAR.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of fiscalin analogues against various human cancer cell lines. The antiproliferative activity is often influenced by the nature and position of substituents on the pyrazinoquinazoline core and the stereochemistry of the molecule.

Table 1: Anticancer Activity of Selected this compound Analogues

| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Fiscalin B analogue (PS196) | H460 (Lung) | SRB | 30 - 80 | [2] |

| Fiscalin B analogue (PS196) | HCT15 (Colon) | SRB | 30 - 80 | [2] |

| Fiscalin B analogue (PS196) | MCF7 (Breast) | SRB | 30 - 80 | [2] |

| FBA-TPQ | Various | Not Specified | 0.097 - 2.297 | [3] |

| Methoxyflavone Analogue | HCC1954 (Breast) | Not Specified | 8.58 | [4] |

| Acacetin | Breast Cancer | Not Specified | 25 | [5] |

Note: Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions between studies.

Antimicrobial Activity

Several this compound derivatives have been shown to possess antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Selected this compound Analogues

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Norfloxacin derivative B30 | E. coli | 0.04 | [6] |

| Norfloxacin derivative B49 | E. coli | 0.04 | [6] |

| Ciprofloxacin derivative B31 | E. coli | 0.04 | [6] |

| Thiazole derivative 4h | S. aureus | 1.25 (IC50) | [7] |

| Benzalkonium chloride | L. monocytogenes | 0.25 - 20.00 | [8] |